Journal Name:Journal of Applied Crystallography
Journal ISSN:1600-5767
IF:6.1
Journal Website:http://journals.iucr.org/j/
Year of Origin:0
Publisher:International Union of Crystallography
Number of Articles Per Year:191
Publishing Cycle:
OA or Not:Not
Journal of Applied Crystallography ( IF 6.1 ) Pub Date: 2023-07-21 , DOI:
10.1016/j.electacta.2023.142923
Zinc-iodine batteries (ZIBs) still suffer from severe shuttle effects and sluggish reaction kinetics of the iodine species, which result in inferior cycle life and unsatisfactory rate performance. Although physical immobilization and chemical adsorption had been used to confine iodine species, the redox kinetics of iodine in ZIBs still needed to be improved. Herein, cobalt (II) phthalocyanines (CoPc) were loaded on actived carbon fiber (ACF) uniformly via π-π interaction and served as I2 support to fabricate CoPc-ACF/I2 cathodes materials of ZIBs. Actived carbon fiber (ACF) as effective catalyst support can achieve high dispersion of cobalt phthalocyanine (CoPc) while maintaining high conductivity of composite, and its favorable porous structure is also conducive to iodine loading. The electrocatalytic effect of CoPc can significantly reduce energy barriers and simultaneously accelerate charge transfer to achieve a faster reaction kinetic process for iodine reduction reactions. In particular, the CoPc-ACF matrix shows a remarkably lower Tafel slope (253.4 mV dec−1) and lower energy barrier (18.04 kJ mol−1) compared with the ACF matrix (395.69 mV dec−1 and 36.25 kJ mol−1) for the iodine redox reaction. Consequently, the CoPc-ACF/I2 cathode delivers a specific capacity of 203.6 mAh g−1 at 0.5 A g−1, an excellent rate capability with 151.4 mAh g−1 achieved even at 15 A g−1, and ultra-stable cycle life over 8000 cycles with 89.2% capacity retention. This work provides fresh insight into the design and development for achieving ZIBs with high performance.
Journal of Applied Crystallography ( IF 6.1 ) Pub Date: 2023-07-21 , DOI:
10.1016/j.electacta.2023.142917
The study of electrochemical systems using single-crystal electrodes under conditions that allow the occurrence of an oscillatory response can be a valuable tool to obtain a proper correlation between structure, composition, and electrocatalytic activity. Measurements with single-crystal electrodes are usually performed in the hanging meniscus configuration, so, it is essential to understand the impact of different experimental parameters on the electrochemical response, mainly under oscillatory regime, which are very sensitive to the electrochemical environment. In this study, we investigated the influence of surface gas flow rate, commonly used to avoid the contribution of the oxygen reduction reaction to the electrochemical response, on the methanol electro-oxidation reaction on Pt(100) electrodes. Controlled experiments were conducted to analyze the effect of this parameter on the electrochemical behavior in the chronoamperometric, voltammetric, and oscillatory responses. The results show that while chronoamperometric and voltammetric profiles remain relatively unaffected by varying gas flow rates, the oscillatory response undergoes significant changes. The induction period, the existence region of potential oscillations, and the transition between oscillatory patterns are notably influenced. The observed effects suggest that the subtle agitation caused by increased gas flow rate enhances mass transfer phenomena near the electrode surface, impacting the presence of soluble species and their role in the oscillatory behavior. In addition, the occurrence of mixed-mode oscillations is attributed to the periodic re-establishment of methanol concentration in the double layer. The findings highlight the importance of controlling the surface gas flow rate to ensure reliable and reproducible results in electrochemical experiments performed in the hanging meniscus configuration.
Journal of Applied Crystallography ( IF 6.1 ) Pub Date: 2023-07-24 , DOI:
10.1016/j.electacta.2023.142940
The pandemic COVID-19 and worsening micropollutant has speed up wastewater purification to develop the highly efficient advanced treatment such as electro-Fenton. Despite ZnO being recognized as a viable electrocatalyst for H2O2 electrosynthesis through the two-electron water oxidation method, there is a dearth of information regarding the implementation of its resultant product. Here, we carefully investigate the Fe-doped ZnO electrode, the Faradaic efficiency of H2O2 electrogeneration at 3.2 V vs. RHE reach summit 78%, moreover it can retain current density of 10 mA cm−2 for a minimum in 6 h. The electrocatalytic production of hydrogen peroxide can result in the generation of hydroxyl radicals (·OH) upon reaction with iron. This system, comprising of hydrogen peroxide and hydroxyl radicals, can be utilized for the treatment of contaminated water. Ofloxacin (OFX) is utilized as a representative micropollutant to evaluate degradation efficacy, whereby both the removal and mineralization rates of OFX are found to be satisfactory. The toxicity of OFX and its transformation products was evaluated by ECOSAR program. In addition, the electrode system can also be used for the removal of microbial contamination in water with a killing rate up to 99%. This method of electrochemical water oxidation to produce H2O2 offers a novel tactical for on-site advanced oxidation processes.
Journal of Applied Crystallography ( IF 6.1 ) Pub Date: 2023-07-23 , DOI:
10.1016/j.electacta.2023.142937
A poly(indole-6-carboxy acid) nanowire composite with β-MnO2 nanorod (6-PICA|β-MnO2NRs) was prepared by an electrochemical method and hydrothermal. The incorporation of β-MnO2NRs and the formation of 6-PICA nanowires are verified by SEM, TEM, Raman, powder XRD, and XPS, where the nanowires perform as an electroactive material and also as an environment to disperse the β-MnO2 nanorods, at different concentrations. The study as a supercapacitor material shows that the specific capacitance of 6-PICA|β-MnO2NRs is 61.35 mFcm−2, higher than that of 6-PICA (43.01 mFcm−2) deposited on the ITO conductive glass electrode. These results indicate that the presence of pure phase β-MnO2 in the form of nanostructure enhances the specific capacitance and ion diffusion in the charge-discharge process of 6-PICA at higher current densities without losing significant stability after 1000 cycles.
Journal of Applied Crystallography ( IF 6.1 ) Pub Date: 2023-07-20 , DOI:
10.1016/j.electacta.2023.142903
Potassium-ion batteries (PIBs), with a bigger shuttling cation (K+), compete with Lithium-ion batteries (LIBs) for future energy storage due to the higher mobility of the solvated ions and lesser desolvation energy during energy storage. Developing stable anode material with excellent battery metrics is challenging in PIBs. Graphite, a promising anode for PIBs, faces poor structural stability from massive volume expansion of 61% during intercalation. The hard carbons (HCs) with a pseudo graphitic domain with rich pores and defects can accommodate more potassium ions without significant structural degradation. In this work, we upcycled the polyvinylidene chloride (PVC) to synthesize low-cost, green, and sustainable HCs anode material for PIBs. PVC-derived HCs from commercial and waste PVC shows high reversible capacities of 477 mAh g−1 and 378 mAh g−1, respectively, at 0.1C, much superior to the reported HCs. The pore morphology is critical for the battery performance, with the partially closed ink-bottle-shaped mesopores of CPVC exhibiting better initial Coulombic efficiency (ICE) than the wedge-shaped open pores of WPVC. The distinct K+ storage mechanism is revealed through differential capacity plots, GITT, and CV analysis to confirm a three-stage storage via surface adsorption, intercalation, and pore-filling mechanism. The full-cell KǁPBA, using Prussian white as the cathode, delivers 284 Wh kg−1 with 93% retention over 1000 cycles at a 1C rate. Upcycling PVC plastics into value-added HC battery electrodes with excellent performance helps generate cost-effective and sustainable resources for a circular materials economy and provides a cheap, green, and sustainable anode material for PIBs.
Journal of Applied Crystallography ( IF 6.1 ) Pub Date: 2023-07-26 , DOI:
10.1016/j.electacta.2023.142936
A novel dual-mode sensor based on the in-situ coupling of electrochemical (EC) and fluorescence (FL) assay for o-toluidine and cholesterol detection is reported. The detection platform was constructed by assembling nitrogen doped graphene quantum dots (N-GQDs), benzoquinone (BQ) and β-cyclodextrin (β-CD). Once the analyte is captured by β-CD, a concentration-depended variation of the electrochemical and fluorescence signals occurs. Based on this meticulous design, low electrochemical (LODo-Toluidine = (5.53 ± 0.16) μM; LODcholesterol = (2.10 ± 0.042) μM) and fluorescence (LODo-Toluidine = (5.06 ± 0.15) μM; LODcholesterol = (2.95 ± 0.23) μM) detection limits were achieved. In addition, the platform showed good selectivity in the presence of various interfering agents as well as long storage stability. Finally, the proposed method was applied to detect cholesterol in processed cow milk as a real sample, with apparent recoveries between 93.18% and 102,91%.
Journal of Applied Crystallography ( IF 6.1 ) Pub Date: 2023-07-21 , DOI:
10.1016/j.electacta.2023.142916
Ti alloys show promising application prospects in marine field due to their excellent corrosion resistance. However, hydrogen damage of Ti alloys is inevitable during the actual applications in view of the high susceptibility of Ti to hydrogen. The hydrogen damage process from the surface passive film to the interior Ti substrate of dual-phase Ti-6Al-4 V (TC4) alloy was studied using scanning electron microscopy (SEM), X-ray diffraction (XRD), and secondary ion mass spectroscopy (SIMS). The results indicate that the dense passive film on the surface of TC4 alloy is first replaced by loose corrosion product film which mainly consists of TiH1.5 hydrides, and then hydrogen diffuses into the interior of Ti substrate and forms the hydrides of TiH1.971 which are precipitated along the α/β interfaces, resulting in the cracks of TC4 alloy. Moreover, the element V which mainly locates in the β phases of TC4 before hydrogen charging is transformed to enrich both in β phases and the hydrides at α/β interfaces after hydrogen charging.
Journal of Applied Crystallography ( IF 6.1 ) Pub Date: 2023-07-21 , DOI:
10.1016/j.electacta.2023.142921
With the downsizing of personal portable electronic devices, the development of high-performance flexible/bendable energy storage devices for powering active devices have become imperative. Here, a typical MXCNT flexible electrode is produced by an uncomplicated filtration process using a porous PAN nano-fiber membrane as a support skeleton and the OH-WCNT/Nb2CTx MXene conductive sponge as electrode active materials. The optimum MX0.5CNT0.5 electrode exhibits a large specific capacitance of 8 F/cm3 at 0.5 A/cm3 and a satisfactory cycling stability of 92.2% after 10000 charge/discharge cycles. In addition, the MX0.5CNT0.5//MX0.5CNT0.5 symmetrical supercapacitor demonstrates excellent rate performance with only about 32.4% specific capacitance loss at 50 A/g and astounding cycling stability of 95.9% capacitance retention after undergoing 5000 charge/discharge cycles. The superior electrochemical performance is a result of the porous conductive sponge structure, which allows the construction of multi-dimensional electron/ion transport channels at the electrode/electrolyte interface and facilitates the reaction kinetics of the electrode. Furthermore, the tight combination of OH-WCNT and Nb2CTx MXene can reinforce the electrical conductivity and form a fast and secure charge conduction network, boosting the electrochemical characteristics of the composites. Porous conductive sponges constructed offer a competitive advantage for flexible supercapacitors and provide research leads for the development of high-performance supercapacitors.
Journal of Applied Crystallography ( IF 6.1 ) Pub Date: 2023-07-23 , DOI:
10.1016/j.electacta.2023.142934
In this work, the mobility of chlorinated organic compounds (COC) in real ageing polluted silts is evaluated to determine if electrochemically assisted remediation technologies can be suitable for the removal of highly polluted dump. The application of electric fields in horizontal or vertical position, the use of surfactants and the length of the treatment are the key inputs whose influence is going to be assessed. Results show that the application of electric fields to silt in which pollution have undergone an ageing is not very effective, and neither the magnitude of electrokinetic fluxes nor the dragging of pollutant with electroosmotic flow are relevant. However, there is an important decrease in the average number of chlorine substitution in the COC associated to the basic front, which is promoted by polarity reversal. Then, electrokinetic treatment can be satisfactorily used to decrease the hazardousness of highly COC-contaminated sites although further trials are needed to establish a holistic treatment strategy.
Journal of Applied Crystallography ( IF 6.1 ) Pub Date: 2023-07-12 , DOI:
10.1016/j.electacta.2023.142878
The electrochemical behavior of Zr(IV) on a molybdenum (Mo) electrode in a KF-AlF3-Al2O3-ZrO2 molten salt system was studied using cyclic voltammetry (CV), square-wave voltammetry (SWV) and chronopotentiometry (CP). The reduction process of Zr(IV) was found to follow a two-step, two-electron transfer mechanism: Zr(IV)+2e−→Zr(II) and Zr(II)+2e−→Zr(0). The reduction process was quasi-reversible and controlled by diffusion. Al-Zr alloys were successfully obtained on Mo and liquid aluminum electrodes by potentiostatic electrodeposition. Flower-like AlZr3 and irregular granular Al3Zr were obtained on the Mo electrode, which were mainly attributed to the electrochemical co-reduction of Al(III) and Zr(IV) in the molten salt. Three Al-Zr alloy phases, Al3Zr, Al3Zr2, and Al2Zr, were obtained on the liquid aluminum electrode, among which Al3Zr was dominant in the product, followed by Al3Zr2.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
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物理2区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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N.A. | 134 | Science Citation Index Science Citation Index Expanded | Not |
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